1-Azaspiro[3.5]nonan-7-olhydrochloride
Description
Structural Classification and Nomenclature within Spirocyclic Systems
1-Azaspiro[3.5]nonan-7-ol hydrochloride belongs to the class of heterocyclic spiro compounds. vedantu.com The systematic nomenclature, as established by the International Union of Pure and Applied Chemistry (IUPAC), provides a clear description of its intricate structure. acdlabs.comuomustansiriyah.edu.iq
The name can be deconstructed as follows:
Spiro: This prefix indicates that the compound consists of two rings joined at a single common atom, known as the spiro atom. vedantu.comlscollege.ac.in In this case, the spiro atom is a quaternary carbon.
[3.5]: These numbers, enclosed in square brackets, are known as the von Baeyer descriptor. qmul.ac.uk They denote the number of skeletal atoms in each ring, excluding the spiro atom itself, listed in ascending order. lscollege.ac.in Therefore, this compound contains one ring with three carbon atoms (a cyclobutane (B1203170) ring) and another ring with five atoms (a cyclohexane (B81311) ring) connected to the central spiro atom.
Nonan: This root name specifies the total number of atoms in the bicyclic system, which is nine (3 atoms in the first bridge + 5 atoms in the second bridge + 1 spiro atom). uomustansiriyah.edu.iq
1-Aza: This prefix and locant indicate the presence of a nitrogen atom (aza) replacing a carbon atom at the first position of the spirocyclic system. acdlabs.com According to IUPAC rules, numbering begins in the smaller ring at an atom adjacent to the spiro atom and proceeds around that ring, through the spiro atom, and then around the larger ring. vedantu.comlscollege.ac.in The heteroatom is given the lowest possible number.
7-ol: This suffix and locant signify that a hydroxyl (-OH) group is attached to the seventh position of the nonane (B91170) skeleton.
Hydrochloride: This indicates that the compound is supplied as a salt, formed by the reaction of the basic nitrogen atom in the azaspirocycle with hydrochloric acid (HCl). This salt form often enhances aqueous solubility and stability, which is advantageous for research and potential pharmaceutical applications. cymitquimica.com
| Property | Data |
| IUPAC Name | 1-Azaspiro[3.5]nonan-7-ol hydrochloride |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| Core Structure | Azaspiro[3.5]nonane |
| Key Functional Groups | Secondary Amine, Secondary Alcohol |
| Salt Form | Hydrochloride |
Overview of Azaspiro[3.5]nonane Motifs in Synthetic Chemistry
The azaspiro[3.5]nonane framework is a valuable building block in synthetic chemistry, prized for its ability to introduce conformational rigidity and three-dimensionality into larger molecules. researchgate.net These motifs are increasingly utilized as bioisosteres—substitutes for other chemical groups that retain or enhance biological activity while favorably modifying physicochemical properties. univ.kiev.ua Notably, azaspirocycles have been successfully employed as mimics for piperidine (B6355638) and piperazine (B1678402) rings, which are ubiquitous in pharmaceuticals but can suffer from metabolic liabilities. univ.kiev.uawordpress.com
The synthesis of azaspirocycles can be challenging due to the creation of a quaternary spirocenter. nih.gov However, various synthetic strategies have been developed. These include intramolecular cyclization reactions and multicomponent reactions that can efficiently construct the spiro architecture. nih.govresearchgate.net For example, research into related structures has shown that Reformatsky-type reactions can be used to generate N-acyl-2-azaspiro[3.5]nonan-3-ones. researchgate.net Other innovative methods, such as domino radical bicyclizations, have been developed for related azaspiro[4.4]nonane systems, showcasing the ongoing efforts to access these complex scaffolds. acs.org The hydroxyl group present in 1-azaspiro[3.5]nonan-7-ol serves as a crucial synthetic handle, allowing for further derivatization to explore structure-activity relationships (SAR) in drug discovery programs.
Historical Context of Related Spirocyclic Compound Development
The concept of spirocyclic compounds is not new, with the first systematic nomenclature being discussed by Adolf von Baeyer in 1900. lscollege.ac.inwikipedia.org However, their journey into medicinal chemistry began much later. One of the earliest spirocyclic drugs to be approved was the antifungal agent Griseofulvin in 1959. nih.gov This was followed by compounds like the antipsychotic drug Fluspirilene, discovered at Janssen Pharmaceutica in 1963. nih.gov
For decades, the synthetic complexity of spirocycles limited their widespread use. nih.gov Most drug development programs focused on synthetically more accessible flat, aromatic compounds. The paradigm began to shift in the 21st century with the publication of influential concepts like "Escape from Flatland," which highlighted the liabilities of overly flat molecules and advocated for increasing the fraction of sp³-hybridized carbons to improve clinical success rates. nih.govuniv.kiev.ua This shift spurred significant interest and innovation in synthetic methodologies, making a wider variety of spirocyclic scaffolds accessible to medicinal chemists. dndi.org The founding of companies like SpiroChem in 2011 as a spin-off from ETH Zürich underscores the growing importance and commercial interest in these unique molecular frameworks for drug discovery. spirochem.com
Current Research Significance of the 1-Azaspiro[3.5]nonan-7-ol hydrochloride Core
The current significance of the 1-azaspiro[3.5]nonan-7-ol hydrochloride core lies in its potential as a scaffold for the development of novel therapeutics. While direct research on this specific molecule is limited, studies on closely related isomers highlight the value of the azaspiro[3.5]nonane framework in modern drug discovery. bldpharm.comrsc.org The inherent three-dimensionality of the spirocyclic core is a key advantage, as it allows molecules to better interact with the complex binding sites of biological targets like enzymes and receptors. researchgate.net
A prominent example of the therapeutic potential of this scaffold comes from a study on 7-azaspiro[3.5]nonane derivatives, which were designed and synthesized as potent agonists for the G-protein coupled receptor 119 (GPR119). nih.gov This receptor is a promising target for the treatment of type 2 diabetes. The research demonstrated that molecules built upon the 7-azaspiro[3.5]nonane core could effectively modulate this receptor and produce a glucose-lowering effect in animal models. nih.gov This highlights the utility of the azaspiro[3.5]nonane skeleton in generating compounds with specific and desirable biological activity.
The 1-azaspiro[3.5]nonan-7-ol hydrochloride core offers several advantages for medicinal chemists:
Novel Chemical Space: It provides a unique, rigid, and three-dimensional scaffold that is distinct from more common heterocyclic systems, enabling the exploration of new intellectual property. rsc.org
Improved Physicochemical Properties: The introduction of spirocyclic motifs has been shown to improve properties such as aqueous solubility and metabolic stability while lowering lipophilicity (logD) compared to their non-spirocyclic counterparts. bldpharm.comwordpress.com
Versatile Synthetic Intermediate: The secondary amine and the secondary alcohol functional groups provide two distinct points for chemical modification, allowing for the construction of diverse chemical libraries for screening.
| Research Area | Key Findings on Related Azaspiro[3.5]nonane Scaffolds | Citation |
| Metabolic Diseases | Novel 7-azaspiro[3.5]nonane derivatives were identified as potent GPR119 agonists. | nih.gov |
| Drug Discovery | The replacement of a morpholine (B109124) ring with azaspirocycles in MCHr1 antagonists led to lower logD values and improved metabolic stability. | bldpharm.com |
| Anesthetics | A spirocyclic analogue of Bupivacaine, using a related 2-azaspiro[3.3]heptane core, showed faster onset and lower systemic toxicity in vivo. | wordpress.com |
Structure
3D Structure of Parent
Properties
CAS No. |
2839128-80-0 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-azaspiro[3.5]nonan-7-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-1-3-8(4-2-7)5-6-9-8;/h7,9-10H,1-6H2;1H |
InChI Key |
GCZWOLMZHMQWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O)CCN2.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Azaspiro 3.5 Nonan 7 Olhydrochloride
Retrosynthetic Disconnections of the Spiro[3.5]nonane System
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 1-Azaspiro[3.5]nonan-7-ol, several retrosynthetic disconnections of the spiro[3.5]nonane system can be envisioned, guiding the design of both linear and convergent synthetic strategies.
A primary disconnection strategy involves the cleavage of one of the C-N bonds of the azetidine (B1206935) ring. This leads to a piperidine (B6355638) precursor functionalized with a handle for the subsequent formation of the four-membered ring. A key intermediate in this approach is a suitably substituted piperidine derivative.
Another strategic disconnection can be made at the spirocyclic carbon, breaking the molecule into two separate cyclic precursors, an azetidine and a piperidine synthon, which would be joined in a later step. However, the construction of the quaternary spirocenter often poses a significant synthetic hurdle.
A more practical approach, which forms the basis for several reported syntheses of related azaspirocycles, involves the disconnection of bonds that allow for the formation of one of the rings onto a pre-existing cyclic structure. For instance, the azetidine ring can be constructed on a pre-formed piperidine core, or vice-versa. A particularly effective strategy focuses on the intramolecular cyclization of a linear precursor containing both the nitrogen atom and the required carbon chain, which upon ring closure, generates the spirocyclic system.
Multi-step Linear Synthesis Strategies for 1-Azaspiro[3.5]nonan-7-ol hydrochloride
Linear synthesis, involving a sequential series of reactions, is a common approach for the construction of complex molecules. For 1-Azaspiro[3.5]nonan-7-ol hydrochloride, a linear strategy would typically involve the initial formation of a key intermediate, such as a protected 7-oxo-1-azaspiro[3.5]nonane, followed by stereocontrolled reduction of the ketone and final deprotection and salt formation.
Ring-Closing Reactions for Azaspiro Formation
The formation of the azaspiro[3.5]nonane core is a critical step in the linear synthesis. A plausible route to a key precursor, 7-oxo-2-azaspiro[3.5]nonane, has been outlined in the patent literature. This approach utilizes a two-step process involving a cyclization reaction to form the spirocyclic system.
The synthesis commences with the reaction of a suitably protected 3-(bromomethyl)azetidine (B15306718) derivative with a piperidone synthon, such as 1-benzyl-4-piperidone. The subsequent intramolecular cyclization can be promoted by a strong base to afford the desired spirocyclic ketone. The choice of protecting groups for the azetidine nitrogen is crucial to ensure compatibility with the reaction conditions and to allow for selective removal at a later stage.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1-Boc-3-(bromomethyl)azetidine, 1-Benzyl-4-piperidone | NaH, DMF | 1-Boc-3-((1-benzyl-4-oxopiperidin-3-yl)methyl)azetidine |
| 2 | 1-Boc-3-((1-benzyl-4-oxopiperidin-3-yl)methyl)azetidine | Strong base (e.g., LDA) | 1-Boc-7-oxo-1-azaspiro[3.5]nonane |
Stereocontrolled Hydroxylation Approaches at C-7
With the 7-oxo-1-azaspiro[3.5]nonane intermediate in hand, the next critical step is the stereocontrolled introduction of the hydroxyl group at the C-7 position. This is typically achieved through the reduction of the ketone. The stereochemical outcome of this reduction is of paramount importance, as it will determine the final stereochemistry of the alcohol.
The choice of reducing agent can significantly influence the diastereoselectivity of the reduction. Bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) or L-Selectride®, often favor attack from the less sterically hindered face of the ketone, leading to the formation of one diastereomer in excess. For instance, in the reduction of substituted cyclohexanones, axial attack of the hydride is often favored, leading to the equatorial alcohol as the major product. By analogy, the reduction of 7-oxo-1-azaspiro[3.5]nonane would be expected to proceed with a degree of stereocontrol.
Furthermore, substrate-directed reductions can be employed where a chiral auxiliary or a directing group on the molecule guides the approach of the reducing agent. While not intrinsically present in the 7-oxo precursor, derivatization could introduce such a directing element if high stereoselectivity is required.
| Substrate | Reducing Agent | Expected Major Product Stereochemistry |
| 1-Boc-7-oxo-1-azaspiro[3.5]nonane | Sodium borohydride (B1222165) (NaBH4) | Mixture of diastereomers |
| 1-Boc-7-oxo-1-azaspiro[3.5]nonane | L-Selectride® | Potentially higher diastereoselectivity |
| 1-Boc-7-oxo-1-azaspiro[3.5]nonane | Lithium aluminum hydride (LiAlH4) | Mixture of diastereomers |
The final steps of the synthesis would involve the deprotection of the nitrogen atom, typically by acidic treatment if a Boc protecting group is used, which would concurrently lead to the formation of the hydrochloride salt.
Convergent Synthesis Approaches
Convergent synthesis strategies involve the preparation of different fragments of the target molecule separately, which are then combined in the later stages. This approach can be more efficient than a linear synthesis, particularly for complex molecules.
A potential convergent synthesis of 1-Azaspiro[3.5]nonan-7-ol could involve a multi-component reaction. For instance, a three-component reaction between an azetidine derivative, a functionalized piperidine precursor, and a coupling agent could, in principle, assemble the core structure in a single step. While specific examples for this target molecule are not prevalent in the literature, the general strategy of using multi-component reactions for the synthesis of spirocyclic piperidines has been demonstrated. researchgate.net
Another convergent approach could involve the coupling of a pre-formed, functionalized azetidine with a functionalized piperidine ring. For example, a nucleophilic azetidine derivative could be reacted with an electrophilic piperidine synthon, or vice versa, to form the spirocyclic junction.
Modern Catalytic Methods in Spirocyclization for Analog Preparation
Modern catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules, including spirocycles. These methods often offer high efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions, such as those involving palladium or rhodium, are powerful tools for the formation of C-C and C-N bonds, which are key to the construction of the spirocyclic framework. For the preparation of analogs of 1-Azaspiro[3.5]nonan-7-ol, these catalytic methods could be highly valuable.
Rhodium(III)-catalyzed C-H activation has emerged as a potent strategy for the synthesis of spiropiperidine derivatives. acs.org This approach could be adapted to synthesize analogs of the target molecule by designing a precursor with a suitable directing group and a tethered alkene that can undergo intramolecular cyclization.
Palladium-catalyzed intramolecular cyclizations are also well-established methods for the synthesis of heterocyclic and spirocyclic compounds. researchgate.netnih.gov A strategy could involve a palladium-catalyzed intramolecular Heck reaction of a precursor containing an appropriately positioned aryl or vinyl halide and an enamine or enol ether moiety derived from a piperidine core.
| Catalyst | Reaction Type | Potential Application in Analog Synthesis |
| Rhodium(III) complexes | C-H activation/intramolecular cyclization | Synthesis of highly substituted 1-azaspiro[3.5]nonane analogs |
| Palladium(0/II) complexes | Intramolecular Heck reaction | Construction of the spiro[3.5]nonane core from unsaturated precursors |
| Palladium(0/II) complexes | Allylic alkylation | Formation of the spirocyclic junction by coupling of two cyclic fragments |
These catalytic methods provide a versatile platform for the synthesis of a library of 1-Azaspiro[3.5]nonan-7-ol analogs, allowing for the exploration of structure-activity relationships in drug discovery programs.
Organocatalytic Asymmetric Synthesis
The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern drug discovery. Organocatalysis has emerged as a powerful tool in this endeavor, offering a metal-free and often milder alternative to traditional catalysis. While specific organocatalytic asymmetric syntheses directly targeting 1-Azaspiro[3.5]nonan-7-ol hydrochloride are not extensively documented in publicly available literature, the principles of organocatalysis can be applied to key bond-forming reactions in its synthesis.
Chiral β-amino alcohols and their derivatives are effective organocatalysts for a variety of asymmetric transformations. These catalysts can activate substrates through the formation of iminium ions or enamines, or through hydrogen bonding interactions, thereby directing the stereochemical outcome of the reaction. For the synthesis of spirocyclic amino alcohols, chiral organocatalysts can be employed in key cyclization or addition steps to establish the desired stereocenters. The design of such catalysts often involves a rigid scaffold to create a well-defined chiral environment.
The asymmetric synthesis of related spirocyclic compounds often utilizes proline and its derivatives, cinchona alkaloids, or chiral phosphoric acids as catalysts. These catalysts have demonstrated high efficiency and enantioselectivity in various reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, which could be adapted for the construction of the 1-azaspiro[3.5]nonane framework. The challenge lies in designing a synthetic route where a key stereodetermining step can be effectively controlled by an organocatalyst to yield the desired enantiomer of 1-Azaspiro[3.5]nonan-7-ol.
Functionalization of the Azaspiro[3.5]nonane Core for Diverse Derivatives
The ability to systematically modify the core structure of 1-Azaspiro[3.5]nonan-7-ol is crucial for exploring its structure-activity relationship (SAR) and optimizing its pharmacological properties. The nitrogen atom, the hydroxyl group, and the peripheral carbon skeleton of the azaspiro[3.5]nonane core all present opportunities for functionalization.
Modification of the Nitrogen Atom
The secondary amine in the 1-azaspiro[3.5]nonane ring is a prime site for introducing a wide array of substituents, which can significantly influence the molecule's polarity, basicity, and interaction with biological targets.
N-Alkylation: A common method for modifying the nitrogen atom is through N-alkylation. Reductive amination is a particularly effective strategy, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. This method is highly versatile and avoids the issue of over-alkylation often encountered with direct alkylation using alkyl halides. A variety of alkyl and aryl groups can be introduced using this approach.
| Reagent (Aldehyde/Ketone) | Reducing Agent | Product |
| Formaldehyde | Sodium triacetoxyborohydride | 1-Methyl-1-azaspiro[3.5]nonan-7-ol |
| Benzaldehyde | Sodium cyanoborohydride | 1-Benzyl-1-azaspiro[3.5]nonan-7-ol |
| Acetone | Sodium borohydride | 1-Isopropyl-1-azaspiro[3.5]nonan-7-ol |
N-Acylation: The nitrogen atom can also be acylated using acid chlorides or anhydrides to form amides. This transformation can alter the electronic properties of the nitrogen and introduce functional groups capable of participating in hydrogen bonding or other interactions. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
| Acylating Agent | Base | Product |
| Acetyl chloride | Triethylamine | 1-Acetyl-1-azaspiro[3.5]nonan-7-ol |
| Benzoyl chloride | Pyridine | 1-Benzoyl-1-azaspiro[3.5]nonan-7-ol |
| Acetic anhydride | Diisopropylethylamine | 1-Acetyl-1-azaspiro[3.5]nonan-7-ol |
Derivatization at the Hydroxyl Group
The hydroxyl group at the 7-position of the azaspiro[3.5]nonane core provides another handle for functionalization, allowing for the introduction of various moieties that can modulate the compound's pharmacokinetic and pharmacodynamic profile.
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used under basic conditions.
| Reagent | Catalyst/Conditions | Product |
| Acetic acid | Sulfuric acid (catalytic) | 1-Azaspiro[3.5]nonan-7-yl acetate |
| Propionyl chloride | Pyridine | 1-Azaspiro[3.5]nonan-7-yl propionate |
| Benzoic anhydride | 4-Dimethylaminopyridine (DMAP) | 1-Azaspiro[3.5]nonan-7-yl benzoate |
Ether Synthesis: The formation of an ether linkage at the hydroxyl group can be achieved through methods such as the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comyoutube.comwikipedia.orgyoutube.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction is most effective with primary alkyl halides to avoid competing elimination reactions.
| Alkyl Halide | Base | Product |
| Methyl iodide | Sodium hydride | 7-Methoxy-1-azaspiro[3.5]nonane |
| Ethyl bromide | Potassium tert-butoxide | 7-Ethoxy-1-azaspiro[3.5]nonane |
| Benzyl chloride | Sodium hydride | 7-(Benzyloxy)-1-azaspiro[3.5]nonane |
Introduction of Peripheral Substituents
Introducing substituents onto the carbon framework of the azaspiro[3.5]nonane rings can provide finer control over the molecule's spatial arrangement and properties. While direct C-H functionalization of the saturated core can be challenging, synthetic strategies can be designed to incorporate substituents from the outset or through multi-step sequences.
For instance, the synthesis of the azaspiro[3.5]nonane core could start from substituted precursors. Cyclohexanone or cyclobutanone (B123998) derivatives bearing desired functional groups could be employed as starting materials in the construction of the spirocyclic system. Subsequent ring-closing and functional group manipulations would then lead to the desired substituted 1-Azaspiro[3.5]nonan-7-ol derivatives. The development of domino or cascade reactions can also provide efficient routes to functionalized spirocycles in a single pot. acs.orgnih.gov
The exploration of these advanced synthetic methodologies is pivotal for unlocking the full potential of 1-Azaspiro[3.5]nonan-7-ol hydrochloride and its derivatives in the quest for new and improved therapeutic agents.
Elucidation of Molecular Structure and Conformation
The definitive characterization of 1-Azaspiro[3.5]nonan-7-ol hydrochloride, a spirocyclic compound featuring a piperidine (B6355638) and a cyclobutane (B1203170) ring sharing a single carbon atom, relies on a combination of advanced analytical techniques. These methods are essential for confirming its covalent structure, determining its stereochemistry, and understanding its conformational dynamics in both solution and the solid state.
Theoretical and Computational Investigations of 1 Azaspiro 3.5 Nonan 7 Olhydrochloride
Quantum Chemical Calculations (Density Functional Theory, Ab Initio)
Quantum chemical calculations are at the forefront of understanding the intrinsic properties of 1-Azaspiro[3.5]nonan-7-ol hydrochloride at the electronic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in providing a detailed description of this molecule.
Electronic Structure Analysis
The electronic structure of 1-Azaspiro[3.5]nonan-7-ol hydrochloride is fundamental to its chemical behavior. DFT and ab initio methods are employed to determine the molecule's electron density distribution, molecular orbitals, and electrostatic potential. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. For the protonated amine in the hydrochloride salt, the positive charge significantly influences the electron distribution, particularly around the nitrogen atom and the adjacent carbons in the azetidine (B1206935) ring.
Prediction of Spectroscopic Parameters
Computational methods allow for the accurate prediction of various spectroscopic parameters, which can be compared with experimental spectra for structure validation. For 1-Azaspiro[3.5]nonan-7-ol hydrochloride, theoretical calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. Calculations of vibrational frequencies and their corresponding intensities can aid in the assignment of experimental IR and Raman bands. Furthermore, the chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that is invaluable for structural elucidation.
Energetics of Stereoisomers
1-Azaspiro[3.5]nonan-7-ol possesses a chiral center at the carbon atom bearing the hydroxyl group (C7), leading to the existence of stereoisomers. Quantum chemical calculations are instrumental in determining the relative stabilities of these isomers. By calculating the total electronic energy of each stereoisomer, it is possible to identify the most stable configuration. The energy differences are typically small, and accurate computational methods are required to predict the correct energetic ordering. These calculations can also provide insights into the potential energy barriers for interconversion between different conformations of each stereoisomer.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide detailed electronic information, they are computationally expensive for exploring the vast conformational space of a flexible molecule like 1-Azaspiro[3.5]nonan-7-ol hydrochloride. Molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for this purpose. These methods use classical force fields to model the potential energy surface of the molecule, allowing for an extensive exploration of its possible conformations. The resulting conformational landscape reveals the low-energy conformers and the transition states that connect them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes in different environments.
Prediction of Molecular Properties (e.g., Molecular Surface Area, Rotatable Bonds)
Computational tools can rapidly predict a range of molecular properties that are important for various chemical and pharmaceutical applications. For 1-Azaspiro[3.5]nonan-7-ol hydrochloride, these properties include topological polar surface area (TPSA), the number of rotatable bonds, and octanol-water partition coefficient (logP). These descriptors are crucial in assessing the molecule's potential pharmacokinetic properties, such as absorption and distribution.
Below is a table of predicted molecular properties for the free base form, 1-Azaspiro[3.5]nonan-7-ol, which are commonly used in computational assessments.
| Property | Predicted Value | Description |
| Molecular Formula | C₈H₁₅NO | The elemental composition of the molecule. |
| Molecular Weight | 141.21 g/mol | The mass of one mole of the substance. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | The sum of surfaces of polar atoms in a molecule. |
| Number of Rotatable Bonds | 1 | The number of bonds which can rotate freely. |
| Hydrogen Bond Donors | 2 | The number of atoms with one or more hydrogen atoms attached. |
| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms. |
Computational Modeling of Reaction Mechanisms in Synthesis
Understanding the mechanisms of chemical reactions is fundamental to optimizing synthetic routes. Computational modeling can elucidate the step-by-step pathway of a reaction, including the identification of transition states and intermediates. For the synthesis of 1-Azaspiro[3.5]nonan-7-ol hydrochloride, computational studies can be employed to investigate the energetics of different proposed synthetic pathways. By calculating the activation energies for each step, it is possible to predict the most favorable reaction conditions and identify potential by-products. This theoretical insight can guide the design of more efficient and selective syntheses.
Ligand-Target Interaction Modeling (Molecular Docking, MD Simulations)
No publicly available research data was found for this section.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Spiro 3.5 Nonan 7 Ol Derivatives
Systematic Modification of the Azaspiro[3.5]nonane Core
Systematic modification of the azaspiro[3.5]nonane core is a key strategy to explore and optimize the biological activity of this class of compounds. Research has demonstrated that substitutions at various positions on the scaffold can lead to significant changes in potency and selectivity for biological targets. For instance, in a series of 7-azaspiro[3.5]nonane derivatives developed as GPR119 agonists, modifications at the nitrogen of the piperidine (B6355638) ring (N-capping group) and on an appended aryl group were systematically explored. nih.gov
These studies reveal that the spirocyclic core serves as a rigid anchor, presenting substituents in well-defined spatial orientations. This rigidity is advantageous for establishing clear SAR, as it reduces the conformational ambiguity often associated with more flexible aliphatic rings.
To illustrate the impact of these modifications, the following table summarizes the activity of representative 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
| Compound ID | R2 (N-capping group) | R3 (Aryl group) | GPR119 EC50 (nM) |
| 1a | Pyrimidin-2-yl | 4-Methoxyphenyl | 150 |
| 1b | Pyridin-2-yl | 4-Methoxyphenyl | 250 |
| 1c | Pyrimidin-2-yl | 4-Chlorophenyl | 80 |
| 1d | Pyrimidin-2-yl | 4-Trifluoromethylphenyl | 50 |
| 54g | Pyrimidin-2-yl | 3-Fluoro-4-methylphenyl | 10 |
This table is generated based on data for illustrative purposes and is inspired by findings in related research. nih.gov
The data indicate that both the N-capping group and the substituents on the aryl ring play a crucial role in determining the agonist potency. For example, a pyrimidin-2-yl group at the R2 position is generally more favorable than a pyridin-2-yl group. Furthermore, electron-withdrawing groups on the R3 aryl ring tend to enhance activity.
Impact of the Hydroxyl Group on Interactions
The hydroxyl group is a critical functional group in many therapeutic agents due to its ability to form hydrogen bonds, which can significantly contribute to ligand-receptor binding affinity. researchgate.netunina.it In the context of 1-azaspiro[3.5]nonan-7-ol, the hydroxyl group introduces a key interaction point. Its position on the six-membered ring of the spirocyclic system allows it to act as both a hydrogen bond donor and acceptor.
The contribution of a hydroxyl group to binding affinity is highly dependent on its spatial orientation within the receptor's binding site. unina.it A well-positioned hydroxyl group that can form a strong hydrogen bond with a specific amino acid residue can increase binding affinity by an order of magnitude. unina.it The rigid nature of the azaspiro[3.5]nonane scaffold helps to pre-organize the hydroxyl group in a specific orientation, potentially enhancing its binding contribution.
Furthermore, the hydroxyl group influences the physicochemical properties of the molecule, such as solubility and lipophilicity. masterorganicchemistry.com The presence of the -OH group generally increases water solubility, which can be a desirable property for drug candidates. masterorganicchemistry.com The interplay between the improved binding interactions and the modified physical properties is a key consideration in the design of molecules based on this scaffold.
Role of Chirality in Biological Recognition and Chemical Reactivity
The presence of a stereocenter at the 7-position of 1-azaspiro[3.5]nonan-7-ol introduces chirality into the molecule. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.govmdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other. mdpi.com
For instance, studies on chiral 6-azaspiro[2.5]octanes as M4 muscarinic acetylcholine (B1216132) receptor antagonists revealed that the (R)-enantiomer possessed significantly greater potency than the (S)-enantiomer. nih.gov This highlights the importance of stereochemistry in the interaction of spirocyclic amines with their biological targets. A similar stereochemical preference can be anticipated for the enantiomers of 1-azaspiro[3.5]nonan-7-ol, where one enantiomer may fit more favorably into the target binding site.
The resolution of the racemic mixture into its individual enantiomers is, therefore, a critical step in the development of such compounds. nih.govresearchgate.net This allows for the evaluation of the biological activity of each enantiomer, leading to the identification of the more active and potentially safer eutomer.
The chemical reactivity of the hydroxyl group can also be influenced by the stereochemistry at the C-7 position. The accessibility of the hydroxyl group for reactions such as esterification or etherification may differ between the two enantiomers due to steric hindrance from the spirocyclic ring system.
Bioisosteric Strategies Utilizing the Azaspiro[3.5]nonane Scaffold
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govctppc.orgnih.gov The azaspiro[3.5]nonane scaffold is considered a bioisostere of more common saturated heterocyclic rings such as piperidine. researchgate.net
The concept of "escaping from flatland" in medicinal chemistry emphasizes the development of three-dimensional molecules to explore new chemical space and improve drug-like properties. univ.kiev.ua Spirocycles, including the azaspiro[3.5]nonane scaffold, are excellent examples of this concept. Their rigid, non-planar structure can lead to improved target selectivity and metabolic stability compared to their more flexible, non-spirocyclic counterparts. researchgate.net
The following table provides a comparison of some key physicochemical properties of piperidine and the 2-azaspiro[3.3]heptane scaffold, a related spirocycle, illustrating the concept of bioisosteric replacement.
| Property | Piperidine | 2-Azaspiro[3.3]heptane |
| Molecular Weight | 85.15 | 97.16 |
| logP | 0.83 | 0.20 |
| TPSA | 12.03 Ų | 12.03 Ų |
This table is for illustrative purposes to demonstrate the concept of bioisosteric replacement with spirocycles.
The data suggest that replacing a piperidine ring with a smaller azaspirocycle can reduce lipophilicity (logP) while maintaining a similar topological polar surface area (TPSA), which can be advantageous for improving the pharmacokinetic profile of a drug candidate. Similar principles apply to the use of the azaspiro[3.5]nonane scaffold as a bioisostere.
Influence of Salt Form (Hydrochloride) on Solution Behavior and Interactions
The hydrochloride salt form of 1-azaspiro[3.5]nonan-7-ol is a common strategy to improve the aqueous solubility and stability of the basic amine. quora.com The formation of the salt involves the protonation of the nitrogen atom of the azaspiro[3.5]nonane ring by hydrochloric acid. quora.comreddit.com This results in an ionic compound, which is generally more soluble in water than the corresponding free base. nih.gov
The solution behavior of amine hydrochlorides can be complex. In solution, the salt can exist as dissociated ions (the protonated amine and the chloride anion) or as ion pairs. pitt.edu The degree of dissociation depends on factors such as the concentration, the polarity of the solvent, and the temperature. pitt.edu
Furthermore, the salt form can affect the solid-state properties of the compound, such as its crystallinity and melting point. nih.gov These properties are important considerations in the formulation of a pharmaceutical product. The choice of the salt form is a critical step in drug development, as it can have a profound impact on the bioavailability and therapeutic efficacy of the active pharmaceutical ingredient. researchgate.net
Mechanistic Research on Biological Interactions and Molecular Targets
Investigations into Enzyme Inhibition and Activation Mechanisms
NAD(P)H:quinone oxidoreductase 1 (NQO1) Interaction Dynamics
Currently, there is a lack of publicly available scientific literature detailing the direct interaction dynamics between 1-Azaspiro[3.5]nonan-7-ol hydrochloride and NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoprotein that plays a crucial role in the detoxification of quinones and their derivatives through a two-electron reduction, which prevents the formation of reactive oxygen species. nih.gov The enzyme's activity can be modulated by various small molecules, and its expression is often elevated in cancer cells, making it a target for cancer therapy. illinois.edu While some quinone-based compounds are activated by NQO1 to exert their cytotoxic effects, others can act as inhibitors. nih.govillinois.edu The potential for azaspiro[3.5]nonane derivatives to interact with NQO1 remains an open area for future investigation.
SARS-CoV-2 3CL Protease Inhibition Pathways
The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyprotein into functional non-structural proteins. nih.gov Its inhibition blocks viral replication, making it a prime target for antiviral drug development. While direct studies on 1-Azaspiro[3.5]nonan-7-ol hydrochloride are not available, research on structurally related 6-azaspiro[3.5]nonane derivatives provides valuable insights into the potential inhibition pathways.
These spirocyclic inhibitors are designed to fit into the active site of the 3CLpro. The mechanism of inhibition is competitive, where the compound mimics the substrate and binds to the catalytic dyad, which consists of a cysteine and a histidine residue. nih.gov The interaction of these inhibitors with the active site can be either covalent or non-covalent. nih.gov In the case of many reported 3CLpro inhibitors, a warhead group on the inhibitor forms a reversible covalent bond with the catalytic cysteine, effectively inactivating the enzyme. mdpi.com The spirocyclic core of the inhibitor serves to orient the interacting functional groups in a favorable conformation for binding within the enzyme's active site, thereby enhancing potency.
Monoacylglycerol Lipase (B570770) (MAGL) Modulatory Mechanisms
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects such as analgesia and anti-inflammatory responses.
While direct studies on the interaction of 1-Azaspiro[3.5]nonan-7-ol hydrochloride with MAGL are not prevalent, research on 7-azaspiro[3.5]nonane ureas as inhibitors of a related enzyme, fatty acid amide hydrolase (FAAH), offers a plausible mechanistic model. nih.govresearchgate.net FAAH is also a serine hydrolase responsible for the degradation of the endocannabinoid anandamide. patsnap.com
The 7-azaspiro[3.5]nonane urea (B33335) inhibitors of FAAH act as covalent modifiers of the enzyme. nih.govresearchgate.net The mechanism involves the spirocyclic core positioning a reactive urea moiety in close proximity to the catalytic serine residue in the FAAH active site. This leads to a nucleophilic attack by the serine on the urea, resulting in the formation of a stable carbamate (B1207046) adduct and inactivation of the enzyme. nih.gov This covalent modification prevents the enzyme from hydrolyzing its natural substrate. Given the mechanistic similarities between FAAH and MAGL as serine hydrolases, it is plausible that a similarly functionalized 1-azaspiro[3.5]nonan-7-ol derivative could act as a covalent inhibitor of MAGL.
B-cell lymphoma 6 (BCL6) Activity Modulation
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is crucial for the formation of germinal centers and is implicated in the pathogenesis of certain types of lymphoma. nih.gov BCL6 exerts its function by recruiting corepressor proteins through a specific protein-protein interaction (PPI) interface. nih.gov Disruption of this PPI is a promising therapeutic strategy for BCL6-driven cancers.
A stereoisomer of the subject compound, (1R,6R)-1-azaspiro[3.5]nonan-7-ol, has been incorporated into a tricyclic quinolinone scaffold to create a potent BCL6 inhibitor. nih.gov This compound, referred to as compound 8 in the cited study, demonstrated a high cellular potency. nih.gov
The mechanism of action of this class of inhibitors is the direct binding to the BCL6 BTB domain, the site of corepressor recruitment. By occupying this binding pocket, the inhibitor physically blocks the interaction between BCL6 and its corepressors, thereby preventing the transcriptional repression of BCL6 target genes. nih.gov The 1-azaspiro[3.5]nonan-7-ol moiety in compound 8 is hypothesized to enhance the molecule's properties by providing a three-dimensional structure that can more effectively fill the binding pocket. nih.gov The presence of the hydroxyl group is also thought to improve solubility and permeability through the formation of an intramolecular hydrogen bond. nih.gov
| Compound | BCL6 HTRF IC50 (nM) | SU-DHL6 Proliferation IC50 (nM) |
|---|---|---|
| 8 | 2.0 | 4.5 |
KRAS Protein Degradation Mechanisms
The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways controlling cell growth, proliferation, and survival. mdpi.com Mutations in the KRAS gene are common in many cancers and lead to the constitutive activation of these pathways. While KRAS has long been considered an "undruggable" target, recent advances have led to the development of inhibitors and degraders targeting specific KRAS mutants. mdpi.comnih.gov
Derivatives of a related scaffold, 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one, have been identified as covalent inhibitors of the KRAS G12C mutant. nih.gov This specific mutation introduces a cysteine residue at position 12, which can be targeted by electrophilic small molecules. The mechanism of these inhibitors involves the acrylamide (B121943) group forming a covalent bond with the thiol group of the Cys12 residue. nih.gov This irreversible binding locks the KRAS protein in an inactive state, preventing it from interacting with downstream effector proteins and thereby inhibiting signaling pathways such as the MAPK pathway (as measured by pERK levels). nih.gov
While 1-Azaspiro[3.5]nonan-7-ol hydrochloride itself is not a covalent inhibitor, this research demonstrates that the spiro[3.5]nonane scaffold can be utilized to position a reactive group for targeted covalent modification of the KRAS protein. The development of proteolysis-targeting chimeras (PROTACs) that incorporate a KRAS-binding moiety and an E3 ligase-recruiting ligand represents another potential mechanism for targeting KRAS. Such molecules could induce the ubiquitination and subsequent proteasomal degradation of the KRAS protein.
| Compound | KRAS G12C Cell Growth Inhibition IC50 (nM) | pERK Inhibition IC50 (nM) |
|---|---|---|
| 1 (diazaspiro derivative) | 16 | 13 |
G-Protein Coupled Receptor (GPCR) Agonism/Antagonism Mechanisms (e.g., GPR119)
G-protein coupled receptor 119 (GPR119) is a class A GPCR that is predominantly expressed in pancreatic β-cells and intestinal L-cells. nih.gov Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). nih.gov This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.
A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as potent GPR119 agonists. nih.gov The mechanism of action of these agonists is to bind to the GPR119 receptor and stabilize its active conformation. This leads to the activation of the coupled Gs alpha subunit of the G protein complex, which in turn stimulates adenylyl cyclase to produce cAMP. The increased cAMP levels then trigger the downstream signaling events that result in insulin and GLP-1 secretion.
The structure-activity relationship studies of these 7-azaspiro[3.5]nonane derivatives have revealed key structural features for potent agonistic activity. nih.gov These include the nature of the substituent on the piperidine (B6355638) nitrogen of the spirocycle and the aryl group attached to another part of the molecule. nih.gov Optimization of these groups led to the identification of compounds with high potency and favorable pharmacokinetic profiles. nih.gov
| Compound | hGPR119 EC50 (nM) |
|---|---|
| 54g (a 7-azaspiro[3.5]nonane derivative) | 1.8 |
Mechanistic Insights into Protein-Ligand Binding Affinity and Selectivity
No publicly available studies were identified that investigated the binding affinity or selectivity of 1-Azaspiro[3.5]nonan-7-ol hydrochloride for any specific protein targets. Information regarding its dissociation constant (Kd), inhibition constant (Ki), or IC50 values against a panel of receptors, enzymes, or other biological molecules could not be located.
Cellular Pathway Interrogation and Modulation (in vitro mechanistic studies)
There is no available research detailing the in vitro effects of 1-Azaspiro[3.5]nonan-7-ol hydrochloride on any cellular pathways. Studies investigating its potential to modulate signaling cascades, influence gene expression, or alter cellular processes are absent from the current body of scientific literature.
While research exists for structurally related azaspiro[3.5]nonane derivatives, which have been investigated for activities such as GPR119 agonism, this information cannot be extrapolated to 1-Azaspiro[3.5]nonan-7-ol hydrochloride without direct experimental evidence. The specific positioning of the nitrogen atom and the hydroxyl group, along with its formulation as a hydrochloride salt, would significantly influence its physicochemical properties and, consequently, its biological activity.
Further research is required to elucidate the potential molecular targets and cellular effects of 1-Azaspiro[3.5]nonan-7-ol hydrochloride.
Applications in Chemical Biology and Advanced Drug Discovery Research
Utilization as a Privileged Scaffold for Novel Chemical Probes
The term "privileged scaffold" refers to a molecular framework that can provide ligands for diverse biological targets through systematic modification. The azaspiro[3.5]nonane core has demonstrated this versatility, serving as a foundational structure for the development of potent and selective chemical probes. Its rigid, three-dimensional nature allows medicinal chemists to explore chemical space more effectively than traditional flat, aromatic structures.
One area of application is in the development of G protein-coupled receptor (GPCR) agonists. For instance, a series of novel 7-azaspiro[3.5]nonane derivatives were designed and synthesized as agonists for GPR119, a receptor involved in glucose homeostasis. google.com Through optimization of substituents on the piperidine (B6355638) and aryl portions of the molecules, researchers identified potent agonists, demonstrating the scaffold's utility in fine-tuning pharmacological activity. google.com The defined stereochemistry of the spirocyclic core is crucial for achieving high-affinity binding to target proteins.
Integration into Targeted Protein Degradation (TPD) Systems (e.g., PROTACs)
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. nih.gov Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the heart of this technology, consisting of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov
The linker is a critical component, as its length, rigidity, and composition dictate the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. nih.gov The 1-azaspiro[3.5]nonane framework has been identified as a valuable spiro-based structure for use in these linkers. nih.gov Its inherent rigidity helps to pre-organize the molecule and reduce the entropic penalty of forming the ternary complex, potentially leading to more potent and efficient degraders. The defined exit vectors from the spirocyclic core allow for precise control over the relative orientation of the two ligands, a key factor in optimizing degradation efficacy.
Exploration in Antiviral Compound Design and Development
The search for novel antiviral agents has led researchers to explore unique chemical scaffolds that can interact with viral proteins in ways that traditional structures cannot. Spirocyclic systems are of growing interest in this field. Research into related scaffolds has shown promise, highlighting the potential of the azaspiro[3.5]nonane core in this therapeutic area.
For example, a series of compounds based on the 1-thia-4-azaspiro[4.5]decan-3-one scaffold were synthesized and evaluated for their activity against human coronavirus 229E. nih.gov Several of these compounds were found to inhibit viral replication at low micromolar concentrations. nih.gov The study revealed that the spirocyclic core was a key element for antiviral activity. nih.gov Although a different heterocyclic system, this research underscores the utility of spirocyclic structures in generating novel antiviral candidates and suggests that the 1-azaspiro[3.5]nonan-7-ol framework could be a valuable starting point for similar antiviral drug discovery programs.
Contribution to Oncology Research via Molecular Target Modulation
The modulation of key proteins in cancer signaling pathways is a cornerstone of modern oncology research. The unique structural features of the azaspiro[3.5]nonane scaffold have been leveraged to create highly specific inhibitors for challenging cancer targets.
A significant breakthrough was the development of covalent inhibitors targeting the KRAS G12C mutation, a known driver of various solid tumors that was long considered "undruggable". acs.org Researchers designed a series of potent covalent inhibitors built upon a 2,7-diazaspiro[3.5]nonane core. acs.org These compounds utilize an acryloyl amine moiety to form a covalent bond with the mutated cysteine residue in the KRAS G12C protein. acs.org X-ray crystallography confirmed that the spirocyclic moiety binds effectively in the switch-II pocket of the protein. acs.org The lead compound from this series demonstrated a dose-dependent antitumor effect in a xenograft mouse model, showcasing the scaffold's contribution to developing therapies for specific, mutation-driven cancers. acs.org
| Compound Class | Target | Mechanism of Action | Therapeutic Area |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives | KRAS G12C | Covalent Inhibition | Oncology |
| 7-azaspiro[3.5]nonane derivatives | GPR119 | Agonism | Metabolic Diseases |
Investigational Tools for Neuroinflammation and Neurodegenerative Disorders
Spirocyclic scaffolds are increasingly being investigated as frameworks for agents targeting central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Their three-dimensional structure can lead to improved physicochemical properties, such as better blood-brain barrier permeability, and can facilitate precise interactions with CNS targets.
Recent patent literature has described novel azaspirooctane-carboxylates as activators and modulators of the M4 muscarinic acetylcholine (B1216132) receptor, a key target for treating cognitive deficits in Alzheimer's and Parkinson's diseases. acs.org Another related class of compounds, 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes], has been developed as agonists for the α7 nicotinic acetylcholine receptor, which is implicated in learning and memory. nih.gov These examples, featuring closely related azaspirocyclic systems, highlight a promising research direction for derivatives of 1-azaspiro[3.5]nonan-7-ol as potential investigational tools and therapeutic leads for neurological and psychiatric conditions. The value of spirocyclic structures as multi-target leads for dementia is an active area of research. nih.gov
| Investigational Scaffold | Biological Target | Potential Indication |
| Azaspirooctane-carboxylates | M4 Muscarinic Acetylcholine Receptor | Alzheimer's Disease, Parkinson's Disease |
| 1'-Azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes] | α7 Nicotinic Acetylcholine Receptor | Schizophrenia, Alzheimer's Disease |
Advanced Medicinal Chemistry Applications Beyond Classical Receptor Modulation
The utility of the 1-azaspiro[3.5]nonan-7-ol scaffold and its analogues extends beyond traditional roles as receptor agonists or antagonists. Its integration into more complex and advanced therapeutic strategies showcases its versatility in modern drug design.
As discussed, its use as a rigid linker in PROTACs for targeted protein degradation is a prime example of an advanced application. nih.gov This moves beyond simple target occupancy to inducing wholesale target elimination. Furthermore, its incorporation into covalent inhibitors, such as those targeting KRAS G12C, represents another sophisticated strategy. acs.org Covalent inhibition offers the potential for prolonged duration of action and increased potency, which can be advantageous for difficult-to-drug targets. These applications demonstrate that the azaspiro[3.5]nonane framework is not just a building block but a strategic tool for enabling cutting-edge therapeutic modalities.
Future Perspectives and Research Challenges for 1 Azaspiro 3.5 Nonan 7 Olhydrochloride Research
Development of Highly Efficient and Sustainable Synthetic Routes
A significant challenge in the widespread application of spirocyclic compounds, including 1-Azaspiro[3.5]nonan-7-ol hydrochloride, lies in their synthesis. The construction of the spirocyclic core often involves multi-step processes that can be inefficient and costly. Future research will need to focus on the development of more streamlined and sustainable synthetic methodologies.
Key areas of focus will include:
Novel Catalytic Systems: The exploration of new catalysts, such as rhodium-based complexes, for cycloisomerization and other cascade reactions could offer more direct and atom-economical routes to the azaspiro[3.5]nonane skeleton. acs.orgnih.gov
Green Chemistry Approaches: The integration of principles of green chemistry, such as the use of environmentally benign solvents and reagents, will be crucial for developing sustainable manufacturing processes.
Enzymatic Synthesis: Biocatalysis presents an attractive avenue for the stereoselective synthesis of chiral azaspiro[3.5]nonane derivatives, offering high yields and excellent enantioselectivity under mild reaction conditions. chemrxiv.org
A comparison of potential synthetic strategies is outlined in the table below:
| Synthetic Strategy | Advantages | Disadvantages |
| Multi-step Linear Synthesis | Well-established and predictable. | Often low overall yield, high cost, and significant waste generation. |
| Convergent Synthesis | Higher overall yield and efficiency. | Requires careful planning and optimization of fragment coupling. |
| Catalytic Cascade Reactions | High atom economy, reduced number of steps. | Catalyst development can be challenging and expensive. |
| Biocatalysis | High stereoselectivity, environmentally friendly. | Enzyme stability and substrate scope can be limiting. |
Comprehensive Exploration of Novel Pharmacological Targets
While some derivatives of the closely related 7-azaspiro[3.5]nonane have been identified as GPR119 agonists for the potential treatment of diabetes, the full pharmacological potential of the 1-azaspiro[3.5]nonane scaffold remains largely untapped. nih.gov A comprehensive exploration of novel biological targets is a critical future direction.
Future research should involve:
High-Throughput Screening (HTS): Screening of 1-Azaspiro[3.5]nonan-7-ol hydrochloride and its derivatives against a wide array of biological targets will be essential to identify new therapeutic applications.
Target-Based Drug Design: Leveraging structural information of known biological targets to design and synthesize novel derivatives with high affinity and selectivity.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, which can help in the discovery of novel mechanisms of action.
The inherent rigidity and three-dimensionality of the azaspiro[3.5]nonane scaffold can lead to improved binding affinity and selectivity for various biological targets, including enzymes and protein-protein interactions. researchgate.net
Advanced In Silico Screening and Design Methodologies for Derivatives
Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. azolifesciences.com For 1-Azaspiro[3.5]nonan-7-ol hydrochloride, advanced in silico methods will be pivotal in navigating the vast chemical space of its potential derivatives.
Key computational approaches include:
Virtual Screening: Employing molecular docking and pharmacophore modeling to screen large virtual libraries of azaspiro[3.5]nonane derivatives against specific biological targets. azolifesciences.com
De Novo Design: Using computational algorithms to design novel derivatives with desired pharmacological properties from the ground up.
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to prioritize derivatives with favorable drug-like characteristics early in the discovery process.
The use of these computational techniques can significantly reduce the time and cost associated with the experimental screening of large numbers of compounds.
Deeper Mechanistic Understanding of Protein-Ligand and Cellular Interactions
A thorough understanding of how 1-Azaspiro[3.5]nonan-7-ol hydrochloride and its derivatives interact with their biological targets at a molecular and cellular level is fundamental for rational drug design.
Future research in this area should focus on:
Structural Biology: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of protein-ligand complexes, providing detailed insights into binding modes.
Biophysical Techniques: Employing methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of interactions.
Cellular Imaging: Using advanced microscopy techniques to visualize the localization and effects of these compounds within cells, helping to elucidate their cellular mechanisms of action.
Expanding the Chemical Space of Azaspiro[3.5]nonane Derivatives for Biological Applications
The exploration of novel chemical space is a key strategy for discovering drugs with new mechanisms of action and improved properties. csmres.co.uk The azaspiro[3.5]nonane scaffold provides a unique three-dimensional framework that can be functionalized in various ways to generate a diverse library of compounds.
Strategies for expanding the chemical space include:
Diversity-Oriented Synthesis (DOS): Developing synthetic routes that allow for the rapid generation of a wide range of structurally diverse derivatives from a common intermediate.
Introduction of Novel Functional Groups: Incorporating a variety of functional groups onto the azaspiro[3.5]nonane core to modulate physicochemical properties and explore new interactions with biological targets.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.
The systematic exploration of the chemical space around the 1-azaspiro[3.5]nonane scaffold holds the potential to uncover novel bioactive molecules for a wide range of diseases.
Strategies for Addressing Synthetic Complexity and Scalability for Research Materials
The translation of a promising lead compound from the laboratory to clinical development requires a robust and scalable synthetic route. The inherent complexity of spirocyclic structures often poses significant challenges for large-scale synthesis. nih.govnumberanalytics.com
Key strategies to address these challenges include:
Process Optimization: Thorough optimization of reaction conditions, including temperature, pressure, catalyst loading, and solvent choice, to maximize yield and purity while minimizing cost and environmental impact.
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Development of Robust Intermediates: Identifying and developing stable, crystalline intermediates that can be easily purified on a large scale.
Addressing these synthetic and scalability challenges early in the development process is crucial for the successful translation of 1-Azaspiro[3.5]nonan-7-ol hydrochloride-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
